Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)-
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Overview
Description
Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with methoxy, phenylethoxy, and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH2-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted benzene compounds
Scientific Research Applications
Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)-
- Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(1-propenyl)-
- Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-butenyl)-
Uniqueness
Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
75925-43-8 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-methoxy-1-(2-phenylethoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C18H20O2/c1-3-7-16-10-11-17(18(14-16)19-2)20-13-12-15-8-5-4-6-9-15/h3-6,8-11,14H,1,7,12-13H2,2H3 |
InChI Key |
NDAOLZJCAWTLKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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